molecular formula C16H17N3O2 B2571965 (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate CAS No. 312921-21-4

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate

Cat. No.: B2571965
CAS No.: 312921-21-4
M. Wt: 283.331
InChI Key: XHYJWQYODXHYBK-UHFFFAOYSA-N
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Description

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate is a versatile chemical compound with a unique structural configuration.

Scientific Research Applications

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate typically involves the reaction of 4-propylbenzoic acid with (Z)-[amino(pyridin-2-yl)methylidene]amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity and quantity .

Chemical Reactions Analysis

Types of Reactions

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (Z)-[amino(pyridin-2-yl)methylidene]amino 4-methoxybenzoate: Similar structure but with a methoxy group instead of a propyl group.

    (Z)-[amino(pyridin-2-yl)methylidene]amino 4-ethylbenzoate: Contains an ethyl group instead of a propyl group.

Uniqueness

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6-11H,2,5H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYJWQYODXHYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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